(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
Description
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a propionate ester group and a dimethoxybenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-19(21)25-13-6-7-14-16(11-13)26-18(20(14)22)10-12-5-8-15(23-2)17(9-12)24-3/h5-11H,4H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDEMYBMLQLRS-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the dimethoxybenzylidene group through a condensation reaction. The final step involves esterification to introduce the propionate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has potential applications in studying enzyme interactions and cellular processes. Its structural features make it a candidate for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research focuses on its ability to interact with specific molecular targets, offering possibilities for drug development and disease treatment.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(3,4-dimethoxybenzylidene)nicotinohydrazide monohydrate
- N’-(3,4-dimethoxybenzylidene)-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide
- (E)-N’-(3,4-dimethoxybenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide
Uniqueness
What sets (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of 366.41 g/mol. The compound features a benzofuran core with a dimethoxybenzylidene substituent, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer and neurodegenerative diseases .
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Anticancer Activity
Research has demonstrated that this compound shows promising anticancer effects. In vitro studies indicate significant cytotoxicity against various cancer cell lines:
These results suggest that the compound could be developed as a potential chemotherapeutic agent.
Antioxidant Activity
The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays and other methods. Results indicated a significant ability to reduce oxidative stress markers in cellular models, supporting its potential use in preventing oxidative damage associated with various diseases .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibited antimicrobial activity against several bacterial strains in preliminary screenings. This suggests a broader therapeutic application beyond oncology.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neuroprotection : A study focusing on neuroblastoma cells demonstrated that treatment with the compound led to increased levels of phosphorylated GSK-3β, indicating its role as a neuroprotective agent .
- Anti-inflammatory Effects : Research has also indicated that the compound may modulate inflammatory pathways, although further studies are required to elucidate the specific mechanisms involved.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate, and how are reaction conditions optimized?
Synthesis typically involves condensation reactions between substituted benzofuran precursors and activated carbonyl derivatives. Key steps include:
- Deprotonation and alkylation : Sodium hydride (NaH) in tetrahydrofuran (THF) is used to activate phenolic hydroxyl groups, enabling benzylidene formation .
- Solvent and temperature control : Reactions are conducted in anhydrous solvents (e.g., THF, 1,4-dioxane) at 0°C to room temperature to minimize side reactions .
- Catalyst selection : Bases like K₂CO₃ facilitate nucleophilic substitutions, as seen in propargyl bromide reactions .
Optimization focuses on yield improvement via stoichiometric adjustments (e.g., equimolar ratios of reactants) and purification by recrystallization or column chromatography .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : Characteristic peaks include δ4.7–4.8 ppm (alkyne protons in Z-configuration) and δ3.7–3.8 ppm (methoxy groups) .
- FT-IR : Stretching vibrations at ~1,660–1,698 cm⁻¹ confirm carbonyl (C=O) groups .
- Mass spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection monitors purity, particularly for isomer separation .
Advanced Research Questions
Q. How do researchers address challenges in maintaining stereochemical integrity during scale-up synthesis?
The Z-isomer’s stability is sensitive to light, temperature, and pH. Strategies include:
- Low-temperature storage : Prevents thermal isomerization .
- Inert atmosphere : Reduces oxidative degradation during reactions .
- Real-time monitoring : Use of inline FT-IR or Raman spectroscopy detects intermediate isomerization .
Comparative studies with analogous compounds (e.g., ethyl (Z)-2-(2-fluorobenzylidene) derivatives) highlight the role of substituents in stabilizing the Z-configuration .
Q. How can conflicting spectral data between computational predictions and experimental results be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:
- DFT calculations : Simulate NMR chemical shifts in explicit solvents (e.g., DMSO-d₆) to match experimental data .
- 2D NMR techniques : NOESY or COSY correlations clarify spatial arrangements of methoxy and benzylidene groups .
- Cross-validation : Combine MS, elemental analysis, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
Q. What analytical strategies differentiate degradation products from synthetic impurities?
Q. How do structural modifications (e.g., sulfonate vs. propionate substituents) influence physicochemical properties?
- Solubility : Sulfonate groups enhance aqueous solubility compared to propionate esters, as seen in analogs like (2Z)-2-(2,3-dimethoxybenzylidene)-4-chlorobenzenesulfonate derivatives .
- Stability : Electron-withdrawing substituents (e.g., sulfonate) reduce hydrolysis rates compared to ester groups .
- Bioactivity : Methoxy groups at 3,4-positions enhance π-π stacking with biological targets, as observed in benzofuran-based natural products .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to reconcile discrepancies in reported synthetic yields?
- Systematic parameter screening : Vary solvents (polar vs. nonpolar), catalysts (NaH vs. K₂CO₃), and temperatures to identify optimal conditions .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent purity, reaction time) .
- Reproducibility protocols : Cross-validate results with independent labs using identical starting materials .
Q. What role do the 3,4-dimethoxy groups play in the compound’s reactivity and spectroscopic signatures?
- Electron-donating effects : Methoxy groups activate the benzylidene moiety for nucleophilic attacks, as shown in benzofuran syntheses .
- NMR shielding : Methoxy protons resonate at δ3.7–3.8 ppm, while adjacent aromatic protons show deshielding due to conjugation .
- Oxidative stability : Methoxy substituents reduce radical-mediated degradation compared to hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
